![molecular formula C17H10Cl2F3N3OS B7480579 1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B7480579.png)
1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea is a chemical compound that belongs to the family of urea derivatives. It is commonly known as DTTU and has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
DTTU exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of topoisomerase I and II, which are essential for DNA replication and transcription. DTTU also inhibits the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell signaling pathways. By inhibiting the activity of these enzymes and proteins, DTTU can induce apoptosis in cancer cells and inhibit the growth of bacterial strains.
Biochemical and Physiological Effects:
DTTU has been found to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase pathway. DTTU also inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Moreover, DTTU has been found to inhibit the growth of various bacterial strains by disrupting bacterial cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
DTTU has several advantages for lab experiments. It has a high purity and can be easily synthesized in large quantities. DTTU is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, DTTU has some limitations for lab experiments. It is relatively expensive compared to other compounds and requires specialized equipment for synthesis and analysis.
Orientations Futures
There are several future directions for the study of DTTU. One potential application is the development of new antibiotics based on DTTU's antibacterial properties. DTTU can also be used as a lead compound for the development of new anticancer drugs. Moreover, the anti-inflammatory properties of DTTU make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to investigate the potential side effects and toxicity of DTTU in vivo.
Conclusion:
In conclusion, 1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has significant antitumor activity, can inhibit the growth of various bacterial strains, possesses anti-inflammatory properties, and can induce apoptosis in cancer cells. While DTTU has some limitations for lab experiments, it has several advantages, including high purity and stability. There are several future directions for the study of DTTU, including the development of new antibiotics and anticancer drugs, as well as investigating its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
DTTU can be synthesized by reacting 3,5-dichlorophenyl isocyanate with 2-(4-trifluoromethylphenyl)-1,3-thiazol-4-amine in the presence of a base. The reaction yields DTTU as a white solid with a high purity of up to 99%.
Applications De Recherche Scientifique
DTTU has been studied extensively for its potential use in scientific research applications. It has been found to have significant antitumor activity and can induce apoptosis in cancer cells. DTTU has also been shown to inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics. Moreover, DTTU has been found to possess anti-inflammatory properties and can be used to treat various inflammatory diseases.
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3N3OS/c18-11-5-12(19)7-13(6-11)23-16(26)25-14-8-27-15(24-14)9-1-3-10(4-2-9)17(20,21)22/h1-8H,(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAACOZBOJLWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)NC(=O)NC3=CC(=CC(=C3)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

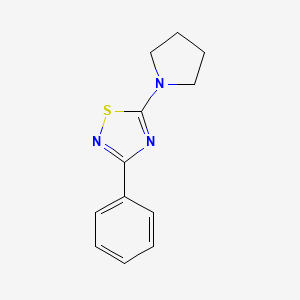
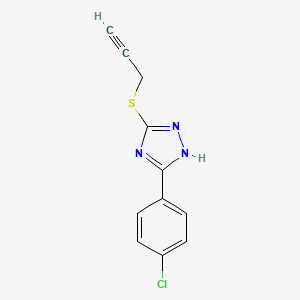
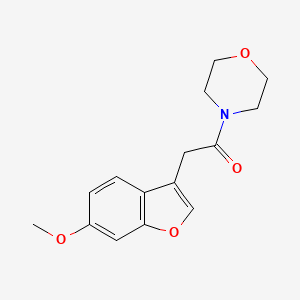
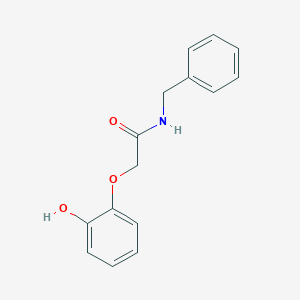
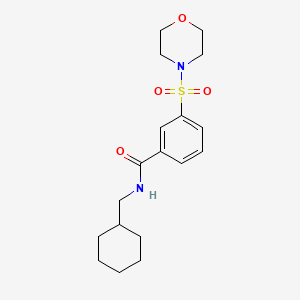
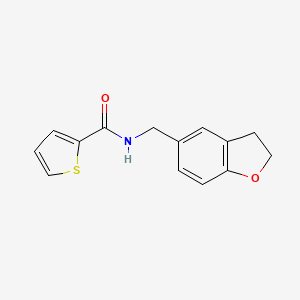
![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)
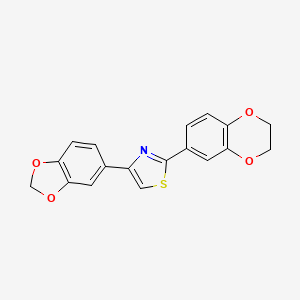
![1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B7480576.png)
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7480583.png)
![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide](/img/structure/B7480586.png)
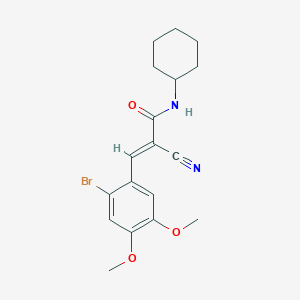
![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7480618.png)